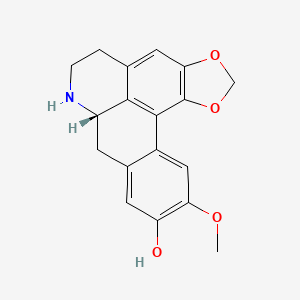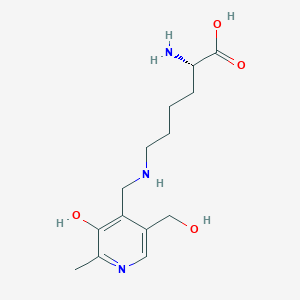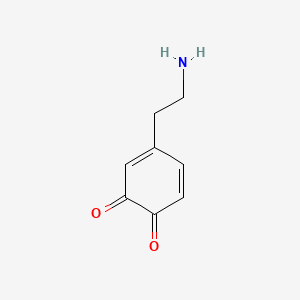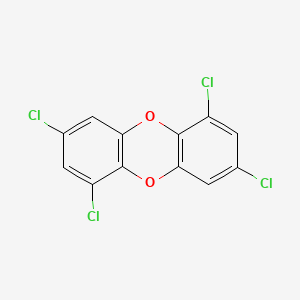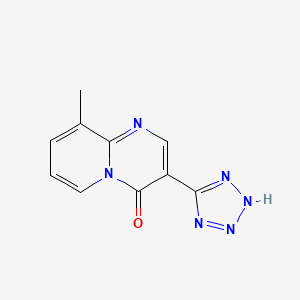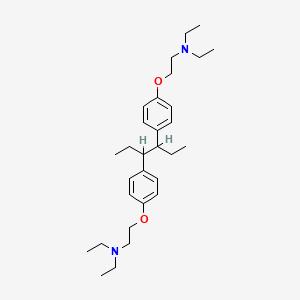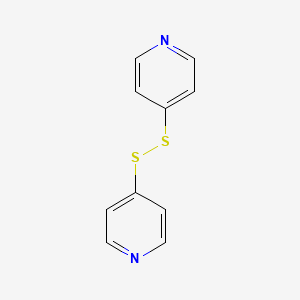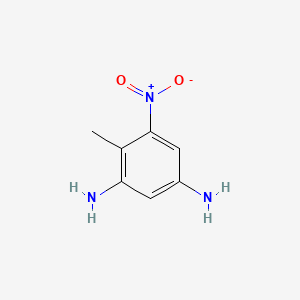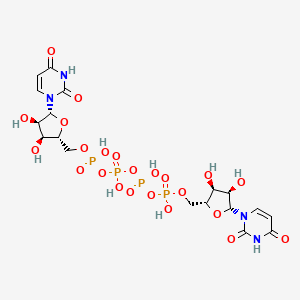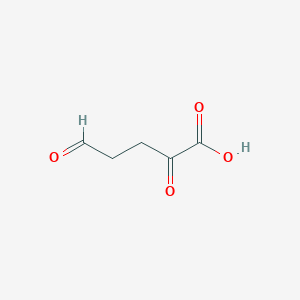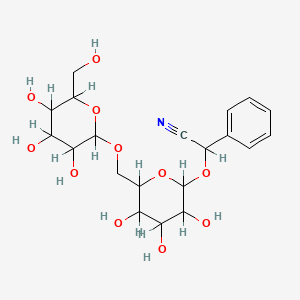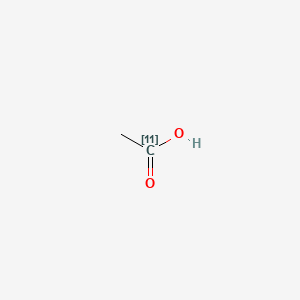
Acetic acid C-11
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid C-11 is under investigation in clinical trial NCT01953965 (Look at Way the Heart Functions in People With Pulmonary Hypertension (PH) Who Have Near Normal Right Ventricle (RV) Function and People With Pulmonary Hypertension Who Have Impaired RV Function. Using Imaging Studies PET Scan and Cardiac MRI.).
Wissenschaftliche Forschungsanwendungen
PET Imaging in Prostate Cancer
Acetic acid C-11, particularly 11C-acetate, has been investigated for its potential in tumor identification through PET imaging in prostate cancer. Studies have shown that 11C-acetate demonstrates significant uptake in prostate cancer, making it a more sensitive tracer for detecting prostate cancer compared to 18F-FDG PET (Oyama et al., 2002).
Radiation Dose Estimates for PET Imaging
Research on the radiation dose estimates in humans for 11C-acetate whole-body PET imaging has been conducted. This work is critical for determining the safety and efficacy of using 11C-acetate in PET imaging, particularly for imaging neoplasms like prostate cancer (Seltzer et al., 2004).
Clinical Use in Oncology and Cardiology
11C-acetate PET has been employed in both oncology and cardiology. In oncology, its applications extend beyond prostate cancer to include urological malignancies, renal cell carcinoma, bladder cancer, and hepatocellular carcinoma. In cardiology, 11C-acetate PET is used to study myocardial oxygen metabolism and myocardial perfusion (Grassi et al., 2012).
Application in Plant Physiology
Acetic acid C-11 is also used in plant physiology research. For example, 3-Indolyl[1-11C]acetic acid, a radiolabeled form of the plant hormone auxin, has been synthesized for in vivo imaging of its distribution and movement in plants (Reid et al., 2011).
Automation in Radiopharmaceutical Production
There's research into the automated synthesis of Sodium Acetate C 11 Injection, commonly used in clinical PET studies. Automated systems for compounding this radiopharmaceutical reduce personnel exposure and increase reliability in clinical settings (Moerlein et al., 2002).
Exploring Microbial Tolerance
In the field of microbiology, studies on the adaptive response and tolerance to acetic acid in microorganisms like Saccharomyces cerevisiae and Zygosaccharomyces bailii have been conducted. This research is significant for understanding microbial growth inhibitors in the food industry and biotechnological processes (Palma et al., 2018).
Acetic Acid in Chemical Processes
Studies have been conducted on the oxidative condensation of methane to acetic acid, exploring sustainable catalysts in the conversion of CO2 to organic acids (Periana et al., 2003).
Eigenschaften
CAS-Nummer |
78887-71-5 |
|---|---|
Produktname |
Acetic acid C-11 |
Molekularformel |
C2H4O2 |
Molekulargewicht |
59.053 g/mol |
IUPAC-Name |
acetic acid |
InChI |
InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2-1 |
InChI-Schlüssel |
QTBSBXVTEAMEQO-JVVVGQRLSA-N |
Isomerische SMILES |
C[11C](=O)O |
SMILES |
CC(=O)O |
Kanonische SMILES |
CC(=O)O |
Andere CAS-Nummern |
78887-71-5 |
Synonyme |
(11C)-acetate carbon-11 acetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



